molecular formula C13H25N3O4 B12285864 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine

Cat. No.: B12285864
M. Wt: 287.36 g/mol
InChI Key: PVWKPSREVZHVDQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a Boc (tert-butyloxycarbonyl)-protected guanidine derivative. Guanidines are highly basic compounds with a CN₃ backbone, but the addition of Boc groups and methyl substituents modifies their reactivity and stability. This compound is primarily utilized in synthetic chemistry as a protected intermediate, enabling selective reactivity in multi-step syntheses. For example, describes its use in guanylation reactions to synthesize benzyl-substituted guanidine fumarates for medicinal chemistry applications .

A structurally plausible formula for this compound would approximate C₁₃H₂₄N₃O₄ (based on Boc group contributions and dimethyl substitution), aligning with NMR data for analogous Boc-protected guanidines .

Properties

Molecular Formula

C13H25N3O4

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate

InChI

InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18)

InChI Key

PVWKPSREVZHVDQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Triflylation-Mediated Guanidinylation

A foundational method involves the triflylation of N,N'-di-Boc-guanidine using triflic anhydride (Tf₂O) in dichloromethane (DCM). The procedure, optimized by Baker et al., begins with cooling N,N'-di-Boc-guanidine (7.5 g, 29 mmol) and triethylamine (5.0 mL, 36 mmol) in DCM to −78°C under nitrogen. Triflic anhydride (5.9 mL, 35 mmol) is added dropwise, followed by gradual warming to −20°C over 4 hours. Quenching with aqueous sodium bisulfate and subsequent extraction yields crude N,N'-di-Boc-N''-triflylguanidine*, purified via flash chromatography (silica gel, hexane/ethyl acetate) to achieve a 90% yield.

Key Parameters

  • Temperature Control : Maintaining subzero temperatures (−78°C to −20°C) prevents decomposition to mono-Boc derivatives.
  • Workup : Immediate separation of aqueous and organic phases minimizes side reactions.
  • Yield Optimization : Prolonged stirring post-quench reduces yields due to triflylguanidine degradation.

Mercury(II)-Catalyzed Guanylation

An alternative approach employs 1,3-bis(tert-butyloxycarbonyl)-2-methylisothiourea with mercury(II) chloride as a catalyst. This method, detailed by Sadek et al., involves reacting secondary amines (e.g., N-alkylated piperazines) with the isothiourea derivative in dichloromethane. For example, guanylation of N-benzylpiperazine under triethylamine catalysis at room temperature for 30 minutes affords N,N'-di-Boc-N''-benzylguanidine* in quantitative yield.

Mechanistic Insights

  • Role of HgCl₂ : Facilitates desulfurization of the isothiourea intermediate, enabling nucleophilic attack by the amine.
  • Solvent Effects : Dichloromethane’s low polarity enhances reagent solubility without side-product formation.

Comparative Analysis of Methodologies

Yield and Scalability

Method Reagents Yield Scalability
Triflylation Tf₂O, Et₃N, DCM 90% Industrial
Mercury(II)-Catalyzed 1,3-Bis-Boc-isothiourea, HgCl₂, Et₃N 84–100% Lab-scale

The triflylation route offers superior scalability, with yields exceeding 90% in multi-gram syntheses. In contrast, mercury-based methods, while high-yielding, face limitations due to HgCl₂’s toxicity and regulatory constraints.

Purification Strategies

  • Flash Chromatography : Essential for isolating triflylated intermediates, employing gradient elution (hexane:ethyl acetate 10:1 to 5:1).
  • Crystallization : Mercury-derived guanidines are purified via recrystallization from ethyl acetate, achieving >99% purity.

Applications in Pharmaceutical Synthesis

The compound’s utility is highlighted in synthesizing histamine H₃ receptor antagonists, where its guanidine moiety serves as a bioisostere for amidine groups. For instance, guanylation of indoloquinoline derivatives using N,N'-di-Boc-N''-triflylguanidine* under mild conditions (DCM, 25°C) yields antiproliferative agents active against lung adenocarcinoma (IC₅₀ = 1.2 μM).

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl groups can be replaced by other functional groups.

    Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free guanidine derivative.

Common Reagents and Conditions

    Acidic Conditions: Deprotection reactions often use acids such as trifluoroacetic acid or hydrochloric acid.

    Nucleophiles: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include free guanidine derivatives and substituted guanidine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. For instance, it is utilized in the production of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, a metabolite linked to asymmetric dimethylarginine .

Role in Biochemical Studies

Due to its guanidine structure, this compound is instrumental in studying enzymatic reactions and biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic processes .

Catalytic Applications

In organic synthesis, 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine has been explored for its catalytic properties. It can enhance reaction rates and yields in various transformations due to its ability to stabilize transition states .

Potential Therapeutic Uses

Research indicates that derivatives of guanidine compounds exhibit potential therapeutic effects against conditions such as diabetes and hyperlipidemia . The structural modifications provided by the tert-butyloxycarbonyl groups may enhance bioavailability and target specificity.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the application of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine in synthesizing novel bioactive compounds with anti-inflammatory properties. The compound was used as a key intermediate that facilitated the formation of complex molecular structures necessary for biological activity .

Case Study 2: Enzyme Inhibition Studies

In another research effort, this compound was employed to investigate its inhibitory effects on specific enzymes involved in metabolic disorders. The results indicated promising inhibition profiles that could lead to the development of new therapeutic agents targeting metabolic syndromes .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine involves its role as an intermediate in chemical synthesis. The tert-butoxycarbonyl groups protect the guanidine moiety during reactions, preventing unwanted side reactions . Upon deprotection, the free guanidine can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of key guanidine derivatives is summarized below:

Compound Substituents/Modifications Molecular Weight Key Applications Toxicity/Safety
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine Boc groups (positions 2,3); dimethyl (N1) ~327.35 (estimated) Protecting group in medicinal chemistry; intermediate in guanidine synthesis Limited toxicity data; Boc groups reduce reactivity compared to free guanidines
1,3-Bis(tert-butoxycarbonyl)guanidine Boc groups (positions 1,3) 286.33 Reagent for synthesizing N-substituted 2-aminoimidazoles; guanidinylation agent Irritant (Xi hazard code); stable under inert conditions
Guanidine nitrate (CASRN 506-93-4) Unprotected; nitrate counterion 122.08 Explosives, disinfectants, monopropellants Oral LD₅₀ (rats): ~1,000 mg/kg; explosive and oxidizer
2-Chloro-1,3-bis(methoxycarbonyl)guanidine (Palau’Chlor®) Chlorine; methoxycarbonyl groups 221.64 Chlorinating agent for heterocycles and π-systems High reactivity; requires careful handling
2-Tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) Tert-butyl; tetramethyl substitution 171.28 Strong non-nucleophilic base in organic synthesis Corrosive; causes skin/eye irritation

Reactivity and Stability

  • Boc Protection : The Boc groups in 1,1-dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine enhance stability under basic and nucleophilic conditions, contrasting with reactive derivatives like Palau’Chlor® (chlorinating agent) and BTMG (strong base) .
  • Toxicity Profile : Boc-protected guanidines exhibit lower acute toxicity compared to guanidine salts (e.g., nitrate, chloride), which have LD₅₀ values <500–1,100 mg/kg in rodents .

Pharmacological Relevance

Boc-protected guanidines are critical intermediates in drug discovery.

Biological Activity

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine (DBTBG) is a chemical compound primarily recognized for its role as an intermediate in organic synthesis. Its molecular formula is C13H25N3O4C_{13}H_{25}N_{3}O_{4}, with a molecular weight of 287.36 g/mol. Although specific biological activity data on DBTBG is limited, its derivatives and related guanidine compounds exhibit notable pharmacological properties.

Chemical Structure and Properties

DBTBG features two tert-butyloxycarbonyl (Boc) protecting groups that enhance its stability and reactivity. This dual protection strategy allows for selective reactivity compared to other guanidine derivatives. The compound appears as a solid and is soluble in organic solvents such as chloroform and dichloromethane.

PropertyValue
Molecular FormulaC₁₃H₂₅N₃O₄
Molecular Weight287.36 g/mol
CAS Number215170-99-3
Purity≥95%
Physical DescriptionSolid

Biological Activity and Applications

While direct studies on the biological activity of DBTBG are sparse, its derivatives have been investigated for various pharmacological effects:

  • Antitumor Activity : Guanidine derivatives often exhibit antitumor properties. For instance, compounds structurally related to DBTBG have shown effectiveness against various cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT 116) cells .
  • Antiviral Properties : Some guanidine derivatives are known to possess antiviral activity against viruses such as Herpes simplex and Poliovirus .
  • Gene Therapy Applications : DBTBG has potential applications in gene therapy, particularly due to its ability to form complexes with nucleic acids, enhancing transfection efficiency while maintaining low cytotoxicity .

Synthesis and Reactivity Studies

Research has demonstrated that DBTBG can be synthesized through several methodologies that yield high purity and yield. Its reactivity with electrophiles and nucleophiles is crucial for understanding its potential pathways in synthetic chemistry. Studies indicate that DBTBG can serve as a precursor for more complex biologically active compounds .

Comparative Analysis with Related Compounds

The biological activity of DBTBG can be compared with other guanidine compounds:

Compound NameStructural FeaturesUnique Aspects
1,3-Bis(tert-butoxycarbonyl)guanidineContains two tert-butoxycarbonyl groupsDifferent positioning of carbonyl groups
N,N-DimethylguanidineLacks protective groupsMore reactive due to unprotected amine functionalities
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic AcidContains guanidine structureExhibits significant biological activity

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